molecular formula C10H12Cl2N2O B13520024 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Katalognummer: B13520024
Molekulargewicht: 247.12 g/mol
InChI-Schlüssel: STIBNRNMCQILMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H12Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a piperidin-3-yloxy group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidin-3-ol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound in drug discovery for its biological activity.

    Industry: In the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is unique due to the presence of both chlorine atoms and the piperidin-3-yloxy group, which confer distinct reactivity and potential for diverse applications in scientific research and industry .

Eigenschaften

Molekularformel

C10H12Cl2N2O

Molekulargewicht

247.12 g/mol

IUPAC-Name

3,5-dichloro-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H12Cl2N2O/c11-7-4-9(12)10(14-5-7)15-8-2-1-3-13-6-8/h4-5,8,13H,1-3,6H2

InChI-Schlüssel

STIBNRNMCQILMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)OC2=C(C=C(C=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.